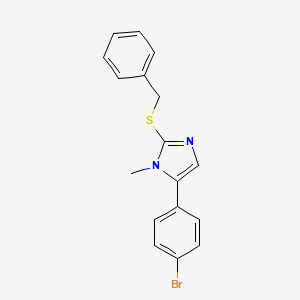

S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

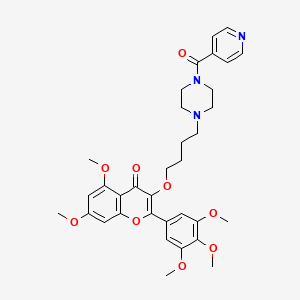

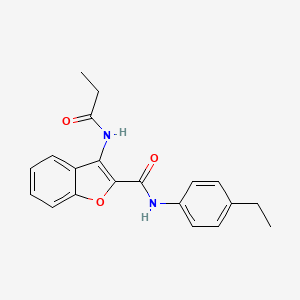

“S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate” is a chemical compound with the linear formula C14H9ClN4OS . It is a derivative of tetrazole, a class of compounds that play a very important role in medicinal and pharmaceutical applications .

Chemical Reactions Analysis

Tetrazoles, including “S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate”, can undergo a variety of chemical reactions. They can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo exothermic reactions with reducing agents .Aplicaciones Científicas De Investigación

Organic Synthesis

Compounds with a tetrazole moiety, like our compound of interest, are often used in organic synthesis . They can act as building blocks in the synthesis of more complex molecules. For example, 1-Phenyl-1H-tetrazole-5-thiol was used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions .

Corrosion Inhibition

1-Phenyl-1H-tetrazole-5-thiol, a compound similar to the one , has been reported to be an effective inhibitor of aluminum corrosion in 1M HCl solution . This suggests that our compound could potentially have similar applications in materials science and engineering.

Drug Discovery

Tetrazole derivatives have found broad applications in drug discovery . They are often used as bioisosteres for carboxylic acid groups in drug molecules, which can improve the drug’s metabolic stability and bioavailability.

Antiviral Activity

Indole derivatives, which share structural similarities with our compound, have shown antiviral activity . While it’s not directly stated that our compound has this property, it’s possible that it could be explored for such uses.

Antitubercular Activity

Some indole derivatives have demonstrated in vitro antitubercular activity . Given the structural similarities, our compound might also have potential in this area.

Biological Research

The tetrazole group in our compound can potentially form stable complexes with various biological targets, making it useful in biological research . For example, it could be used to study the size, shape, charge distribution, polarity, hydrogen bonding, and hydrophobic interactions of both ligand (drug) and receptor (target site) .

Safety and Hazards

Direcciones Futuras

The future directions for research on “S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate” could include further exploration of its synthesis methods, detailed structural analysis, investigation of its chemical reactivity, elucidation of its mechanism of action, comprehensive characterization of its physical and chemical properties, and thorough evaluation of its safety and hazards. Given the importance of tetrazoles in medicinal and pharmaceutical applications , there is also potential for investigating the biological activity of “S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate”.

Propiedades

IUPAC Name |

S-(1-phenyltetrazol-5-yl) 3-chlorobenzenecarbothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4OS/c15-11-6-4-5-10(9-11)13(20)21-14-16-17-18-19(14)12-7-2-1-3-8-12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWUAXGRCVXQTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzothiazine-7-carboxylic acid](/img/structure/B2821157.png)

![cis-2-(Tert-butoxycarbonyl)-7A-fluoro-octahydropyrano[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B2821162.png)

![N-cyclopentyl-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2821172.png)

![(2E)-3-[(3-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2821178.png)